3,6-Dithia-1,8-Octandiol

Übersicht

Beschreibung

3,6-Dithia-1,8-octanediol is a secondary sulfur-based catalyst poison . It has been used as an exogenous chelator to evaluate a membrane-permeable copper-selective fluorescent sensor for imaging of kinetically labile copper pools .

Synthesis Analysis

3,6-Dithia-1,8-octanediol has been used in the asymmetric total synthesis of (+)-6-epi-castanospermine and polyhydroxylated alkaloid . It has also been used in the synthesis of new polyurethane elastomers based on poly(tetramethylene ether) glycol, hexamethylene diisocyanate, and chain extenders with different structures .Molecular Structure Analysis

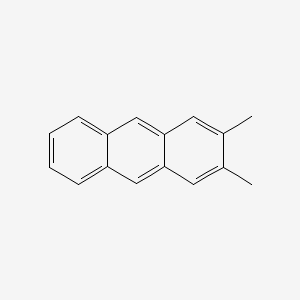

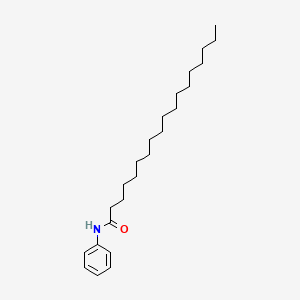

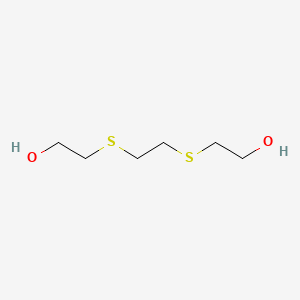

The molecular formula of 3,6-Dithia-1,8-octanediol is C6H14O2S2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

3,6-Dithia-1,8-octanediol has been used as an exogenous chelator to evaluate a membrane-permeable copper-selective fluorescent sensor for imaging of kinetically labile copper pools .Physical And Chemical Properties Analysis

3,6-Dithia-1,8-octanediol is a solid at 20°C . It has a melting point of 63-64°C and a boiling point of 100°C at 2 mmHg . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Katalysatorgift in der chemischen Synthese

3,6-Dithia-1,8-Octandiol: ist bekannt als ein sekundäres, schwefelbasiertes Katalysatorgift . Diese Eigenschaft ist besonders nützlich in der chemischen Synthese, wenn die Aktivität eines Katalysators kontrolliert oder beendet werden muss, um Überreaktionen zu verhindern oder den Katalysator vor möglicher Degradation durch andere reaktive Substanzen zu schützen.

Chelatbildner für Kupferionen

Die Verbindung wurde als exogener Chelator bei der Evaluierung eines membranpermeablen, kupferspezifischen fluoreszierenden Sensors eingesetzt . Diese Anwendung ist entscheidend in der Biochemie und medizinischen Forschung für die Bildgebung und das Studium kinetisch labiler Kupferpools in biologischen Systemen.

Asymmetrische Synthese von Alkaloiden

Im Bereich der organischen Chemie wurde This compound in der asymmetrischen Totalsynthese von (+)-6-epi-Castanospermin und anderen polyhydroxylierten Alkaloiden eingesetzt . Diese Alkaloide haben eine bedeutende pharmakologische Bedeutung und werden bei der Synthese verschiedener Medikamente verwendet.

Forschung an membranpermeablen Sensoren

Aufgrund seiner Fähigkeit, an Kupferionen zu binden, wird This compound bei der Entwicklung von membranpermeablen Sensoren eingesetzt, die Kupferionenkonzentrationen detektieren können . Dies hat Auswirkungen auf die Forschung zu neurodegenerativen Erkrankungen, bei denen ein Kupferungleichgewicht ein Schlüsselfaktor ist.

Studium kinetisch labiler Metallpools

Die chelatbildenden Eigenschaften der Verbindung machen sie für das Studium kinetisch labiler Metallpools geeignet . Dies ist wichtig in der Umweltwissenschaft und Toxikologie, wo die Bioverfügbarkeit und Mobilität von Metallen bewertet werden muss.

Synthese von Lindlar-Katalysatorgift

This compound: dient als Lindlar-Katalysatorgift, das zur Modifizierung der Selektivität des Katalysators bei Hydrierungsreaktionen verwendet wird . Dies ist in industriellen Prozessen unerlässlich, bei denen eine selektive Hydrierung erforderlich ist, um bestimmte Produkte herzustellen.

Entwicklung fluoreszierender Sensoren

Die Anwendung der Verbindung erstreckt sich auf die Entwicklung fluoreszierender Sensoren für Bio-Bildgebungszwecke . Diese Sensoren können verwendet werden, um die Bewegung spezifischer Ionen oder Moleküle in lebenden Zellen oder Geweben zu visualisieren und zu verfolgen.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 3,6-Dithia-1,8-octanediol is copper ions . The compound acts as an exogenous chelator , binding to copper ions and affecting their bioavailability .

Mode of Action

3,6-Dithia-1,8-octanediol interacts with copper ions by chelation , a process where the compound forms multiple bonds with a single metal ion . This interaction alters the distribution and availability of copper ions, which can influence various biochemical processes.

Biochemical Pathways

oxidative phosphorylation , neurotransmitter synthesis , and connective tissue formation . By chelating copper, 3,6-Dithia-1,8-octanediol could potentially influence these processes .

Pharmacokinetics

Its interaction with copper ions could influence its distribution, as it may accumulate in areas with high copper concentrations .

Result of Action

The molecular and cellular effects of 3,6-Dithia-1,8-octanediol’s action are largely dependent on its chelation of copper ions. By binding to copper, it can alter the metal’s bioavailability, potentially affecting the function of copper-dependent enzymes and proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,6-Dithia-1,8-octanediol. For instance, the presence of other metal ions could compete with copper for chelation. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and its ability to chelate copper .

Biochemische Analyse

Biochemical Properties

3,6-Dithia-1,8-octanediol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been used as an exogenous chelator to evaluate membrane-permeable copper-selective fluorescent sensors for imaging kinetically labile copper pools . This interaction is crucial for studying copper metabolism and its role in biological systems. Additionally, 3,6-Dithia-1,8-octanediol has been employed in the asymmetric total synthesis of complex molecules such as (+)-6-epi-castanospermine and polyhydroxylated alkaloids .

Cellular Effects

3,6-Dithia-1,8-octanediol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as a chelator allows it to bind to metal ions, thereby affecting metal ion homeostasis within cells. This can lead to changes in cell function, including alterations in enzyme activity and gene expression. The compound’s ability to interact with copper ions is particularly noteworthy, as copper is an essential micronutrient involved in numerous cellular processes .

Molecular Mechanism

At the molecular level, 3,6-Dithia-1,8-octanediol exerts its effects through binding interactions with biomolecules. As a chelator, it can bind to metal ions such as copper, thereby influencing the activity of metalloenzymes and other metal-dependent processes. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 3,6-Dithia-1,8-octanediol can affect gene expression by altering the availability of metal ions that serve as cofactors for transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,6-Dithia-1,8-octanediol can change over time due to factors such as stability and degradation. The compound is known to be stable under certain conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In vitro and in vivo studies have shown that 3,6-Dithia-1,8-octanediol can maintain its chelating activity over extended periods, although its efficacy may decrease over time due to degradation or other factors .

Dosage Effects in Animal Models

The effects of 3,6-Dithia-1,8-octanediol in animal models can vary with different dosages. At lower doses, the compound may exhibit beneficial effects by modulating metal ion homeostasis and enzyme activity. At higher doses, it may cause toxic or adverse effects, including disruption of cellular processes and potential toxicity to organs. Studies have shown that there is a threshold effect, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

3,6-Dithia-1,8-octanediol is involved in various metabolic pathways, particularly those related to metal ion metabolism. It interacts with enzymes and cofactors involved in the transport and utilization of metal ions, thereby influencing metabolic flux and metabolite levels. The compound’s role as a chelator allows it to modulate the availability of metal ions, which can have downstream effects on metabolic pathways .

Transport and Distribution

Within cells and tissues, 3,6-Dithia-1,8-octanediol is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s ability to bind to metal ions also influences its distribution, as it can form complexes with metal ions that are transported to various cellular locations .

Subcellular Localization

The subcellular localization of 3,6-Dithia-1,8-octanediol is influenced by its chemical properties and interactions with other biomolecules. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its ability to chelate metal ions also plays a role in its localization, as metal ion complexes can be transported to specific subcellular sites where they exert their effects .

Eigenschaften

IUPAC Name |

2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2S2/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHFSBXFZGYBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCSCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063740 | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5244-34-8 | |

| Record name | 3,6-Dithia-1,8-octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5244-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithiaoctanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005244348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(thio)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-ethylenedithiodiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITHIAOCTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBC80263G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3,6-Dithia-1,8-octanediol?

A1: 3,6-Dithia-1,8-octanediol is an organic compound with the molecular formula C6H14O2S2 and a molecular weight of 182.3 g/mol. While the provided abstracts do not contain detailed spectroscopic data, its structure consists of an eight-carbon chain with two hydroxyl groups at the terminal carbons and two sulfur atoms linked to the third and sixth carbons.

Q2: How does 3,6-Dithia-1,8-octanediol improve the lightfastness of water-based printing inks?

A: While the exact mechanism is not fully elucidated in the provided research, the addition of 3,6-Dithia-1,8-octanediol (DTO) to water-based printing inks was shown to enhance their lightfastness []. This improvement is linked to the observation that ink films containing DTO exhibited fewer changes in their FTIR spectra after artificial aging compared to the original inks []. This suggests that DTO might act as a stabilizer, preventing or reducing photodegradation reactions within the ink film.

Q3: How is 3,6-Dithia-1,8-octanediol used in heavy metal sorption?

A: 3,6-Dithia-1,8-octanediol can be grafted onto kaolinite clay, creating a nanohybrid material with improved heavy metal sorption properties []. This modification takes advantage of the strong sulfur-metal linkages to bind heavy metals from wastewater. The resulting material exhibited promising results in removing zinc from both simple solutions and real wastewater samples [].

Q4: What is the role of 3,6-Dithia-1,8-octanediol in the chelation therapy for lead poisoning?

A: Research suggests that 3,6-Dithia-1,8-octanediol, along with similar compounds containing vicinal thioether groups, can effectively chelate lead []. This interaction enhances lead excretion, reverses some lead-induced biochemical changes, and mobilizes lead from tissues in poisoned rats []. This ability to bind and remove lead makes it a potential antidote for lead intoxication.

Q5: How does 3,6-Dithia-1,8-octanediol interact with silver chloride (AgCl) in photographic processes?

A: 3,6-Dithia-1,8-octanediol acts as a ripener in the conversion of AgCl to AgClBr, a crucial step in silver halide photographic processes []. Ripeners like 3,6-Dithia-1,8-octanediol significantly accelerate the halide conversion rate, influencing the final photographic characteristics [].

Q6: Can 3,6-Dithia-1,8-octanediol be used to modify silica materials?

A: Yes, 3,6-Dithia-1,8-octanediol can be incorporated into silica materials through the sol-gel process []. This modification was confirmed using infrared analysis and thermogravimetric curves [], indicating the successful formation of modified silica with potential applications in various fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.